Methyl 4-amino-3-chloro-5-hydroxybenzoate

Catalog No.
S12934575
CAS No.
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-chloro-5-hydroxybenzoate

Product Name

Methyl 4-amino-3-chloro-5-hydroxybenzoate

IUPAC Name

methyl 4-amino-3-chloro-5-hydroxybenzoate

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

AZUOWCKIFDONOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)O

Methyl 4-amino-3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C9H10ClNO3. This compound features a benzene ring substituted with an amino group, a chloro group, a hydroxy group, and a methyl ester group. It is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural attributes. The presence of both amino and hydroxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

  • Substitution Reactions: The amino and chloro groups can engage in nucleophilic and electrophilic substitution reactions, allowing for the introduction of various substituents on the benzene ring.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, often using catalysts such as palladium on carbon or lithium aluminum hydride.
  • Oxidation Reactions: Oxidative processes can yield nitro or carboxylic acid derivatives, utilizing strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium tert-butoxide is commonly employed.
  • Reduction: Catalysts like palladium on carbon are used.
  • Oxidation: Strong oxidizers such as potassium permanganate are utilized.

Methyl 4-amino-3-chloro-5-hydroxybenzoate has been studied for its biological activity, particularly its interactions with various biomolecules. The compound's amino and hydroxy groups can form hydrogen bonds and electrostatic interactions, influencing biological pathways. Preliminary studies suggest potential antimicrobial properties, though further research is needed to elucidate its mechanisms of action fully .

Several methods exist for synthesizing methyl 4-amino-3-chloro-5-hydroxybenzoate:

  • Esterification: A common method involves the esterification of 4-amino-3-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • Multi-step Synthesis: In industrial settings, more complex synthetic routes may be employed that involve multiple steps to ensure high yield and purity, often utilizing continuous flow reactors .

Methyl 4-amino-3-chloro-5-hydroxybenzoate has diverse applications:

  • Pharmaceuticals: Investigated for potential drug development due to its biological activity.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Industrial Use: Utilized in producing dyes, pigments, and other chemicals .

Studies on the interactions of methyl 4-amino-3-chloro-5-hydroxybenzoate with biomolecules reveal its capacity to form hydrogen bonds and engage in electrostatic interactions. These properties may contribute to its biological activity, although detailed mechanistic studies are still required to establish the full scope of its interactions within biological systems .

Methyl 4-amino-3-chloro-5-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
Methyl 4-amino-3-chlorobenzoate84228-44-4Lacks hydroxy group0.95
Methyl 3-amino-4-chlorobenzoate40872-87-5Different substitution pattern0.92
Methyl 3-amino-5-chlorobenzoate21961-31-9Different substitution pattern0.92
Methyl 4-amino-3,5-dichlorobenzoate41727-48-4Contains two chloro groups0.95
Isobutyl 3,5-diamino-4-chlorobenzoate32961-44-7Contains diamine functionality0.92

Methyl 4-amino-3-chloro-5-hydroxybenzoate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to these similar compounds .

This compound represents a significant area of interest for further research in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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